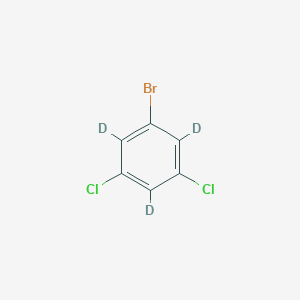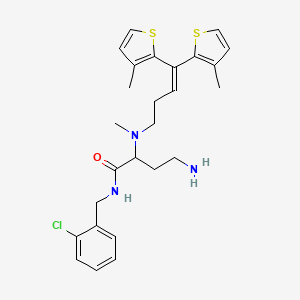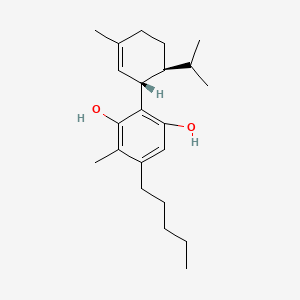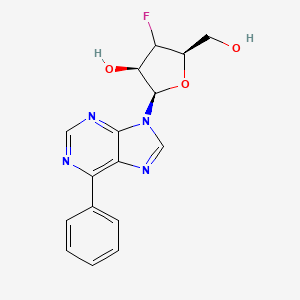
1-Bromo-3,5-dichlorobenzene-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3,5-dichlorobenzene-d3 is a deuterated derivative of 1-Bromo-3,5-dichlorobenzene. It is a halogenated aromatic compound with the molecular formula C6D3BrCl2. The deuterium atoms replace the hydrogen atoms in the benzene ring, making it useful in various scientific research applications, particularly in the field of spectroscopy and tracer studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3,5-dichlorobenzene-d3 can be synthesized through a multi-step process involving the halogenation of benzene derivatives. One common method involves the following steps:
Chlorination: Acetanilide is reacted with chlorine in the presence of aqueous sulfuric acid at a temperature below 35°C to form dichlorophenylacetamide.
Deacetylation: The dichlorophenylacetamide is then deacetylated at temperatures ranging from 75°C to 150°C.
Bromination: Bromine is added to the reaction mixture at temperatures between 60°C and 120°C to form monobromodichloroaniline.
Elimination: The amino group is eliminated from the monobromodichloroaniline to yield 1-Bromo-3,5-dichlorobenzene.
Industrial Production Methods
Industrial production of this compound often involves the isomerization of monobromodichlorobenzene in the presence of aluminum halide. This process is carried out at temperatures between 80°C and 180°C, followed by separation and recycling of the reaction mixture .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3,5-dichlorobenzene-d3 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, such as aromatic nitriles and halogenated derivatives.
Scientific Research Applications
1-Bromo-3,5-dichlorobenzene-d3 is widely used in scientific research due to its unique properties:
Spectroscopy: It is used as a standard in nuclear magnetic resonance (NMR) spectroscopy due to the presence of deuterium atoms.
Tracer Studies: The deuterium atoms make it useful in tracer studies to track chemical reactions and metabolic pathways.
Chemical Synthesis: It serves as a building block in the synthesis of more complex halogenated aromatic compounds
Mechanism of Action
The mechanism of action of 1-Bromo-3,5-dichlorobenzene-d3 involves its interaction with molecular targets through electrophilic aromatic substitution. The deuterium atoms in the compound can affect the pharmacokinetic and metabolic profiles of drugs, making it valuable in drug development and research .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3,5-dichlorobenzene: The non-deuterated version of the compound.
3,5-Dichlorobromobenzene: Another halogenated aromatic compound with similar properties.
Uniqueness
1-Bromo-3,5-dichlorobenzene-d3 is unique due to the presence of deuterium atoms, which enhance its stability and make it particularly useful in NMR spectroscopy and tracer studies. This distinguishes it from its non-deuterated counterparts and other similar halogenated aromatic compounds .
Properties
Molecular Formula |
C6H3BrCl2 |
|---|---|
Molecular Weight |
228.91 g/mol |
IUPAC Name |
1-bromo-3,5-dichloro-2,4,6-trideuteriobenzene |
InChI |
InChI=1S/C6H3BrCl2/c7-4-1-5(8)3-6(9)2-4/h1-3H/i1D,2D,3D |
InChI Key |
DZHFFMWJXJBBRG-CBYSEHNBSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1Cl)[2H])Br)[2H])Cl |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[4-[[4-[4-(3-bromophenyl)pyrimidin-2-yl]piperazine-1-carbonyl]amino]phenyl] sulfamate](/img/structure/B12401908.png)




![methyl (2S)-3-(1-benzylimidazol-4-yl)-2-[(5-methoxy-6-phenylmethoxy-1H-indole-2-carbonyl)amino]propanoate](/img/structure/B12401933.png)


